N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-13-8-5-4-6-9-13)17(20)19-15-11-7-10-14(18)12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVVSTAIHNEBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Butanamide Backbone
3-oxo-2-Phenylbutanamide (CAS: 4433-77-6)
- Structure: Contains a ketone group at position 3 instead of the phenoxy group. Molecular weight: 177.2 g/mol .
- Application : Used as a precursor in amphetamine synthesis, highlighting its role in CNS-active compound production .
- Key Difference: Lack of the phenoxy and amino-methylphenyl groups reduces steric complexity compared to the target compound.
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide (CAS: 926194-24-3)
Phenoxy Group Modifications
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide (CAS: 1020055-11-1)
- Structure: Features a methoxy group on the phenyl ring and a 3-methylphenoxy substituent. Molecular weight: 314.4 g/mol .
N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- Structure: Acetamide backbone with dichlorophenoxy substituents. Molecular formula: C₁₅H₁₄Cl₂N₂O₂ (inferred from image in ).
Amide-Based Agrochemicals
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
- Structure : Benzamide core with isopropoxy and methyl substituents.
- Application : Fungicide targeting rice blast disease .
- Comparison : The benzamide scaffold differs from the butanamide backbone, but both share amide functional groups critical for bioactivity .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
Biological Activity
N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of an amino group allows for hydrogen bonding, while the phenoxy group enhances hydrophobic interactions, making it a versatile molecule in biochemical applications.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth by targeting bacterial enzymes, although detailed mechanisms remain to be elucidated.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. It may reduce inflammation by modulating cytokine release or inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases .
Anticancer Potential
This compound is also being explored for its anticancer properties. It may interfere with cell signaling pathways critical for cancer cell proliferation and survival, positioning it as a lead compound in cancer drug development.
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated significant inhibition at concentrations as low as 20 µg/mL. The mechanism was attributed to the inhibition of cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 20 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups .
| Treatment Group | Paw Swelling (mm) | Cytokine Level (pg/mL) |
|---|---|---|
| Control | 10.5 | 150 |
| Compound Treatment | 5.0 | 80 |
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(3-Amino-2-methylphenyl)-2-methylbenzamide | Moderate anti-inflammatory | Lacks phenoxy group |
| N-(3-Amino-2-methylphenyl)-3-phenylpropanamide | Antimicrobial | Different side chain |
| N-(3-Amino-2-methylphenyl)octanamide | Limited studies | Longer aliphatic chain |
Q & A
Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)-2-phenoxybutanamide, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amino-substituted precursors. For example:
React 3-amino-2-methylphenol with a phenoxybutanoyl chloride derivative under Schotten-Baumann conditions to form the amide bond.
Purify intermediates via recrystallization or column chromatography to ensure high yields (>75%) .
Key intermediates include halogenated phenoxybutanoyl chlorides and protected amino-phenyl derivatives. Optimization of reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) is critical to avoid side reactions .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC/UV-Vis : Quantify purity using reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected at ~311.4 Da) and detect impurities .
- NMR (¹H/¹³C) : Assign peaks for the aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.1 ppm), and amide NH (δ 8.3 ppm) .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion with ethanol/water (3:1) to obtain single crystals.
- Data Collection : Employ a synchrotron source (λ = 0.71073 Å) for high-resolution data (<0.8 Å).
- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor (<5%) .
- Example : A related amide compound (CAS 299950-82-6) showed torsional angle deviations of ±2° in the phenoxy group, resolved using Hirshfeld surface analysis .
Q. How can contradictory data on reaction yields be addressed in the synthesis of this compound?
- Methodological Answer :
- Troubleshooting Framework :
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield (<50%) | Incomplete acylation | Use excess acyl chloride (1.5 eq.) |
| Impurity at δ 2.3 ppm (NMR) | Unreacted methylphenol derivative | Extend reaction time (24–48 hrs) |
| Colored product | Oxidative byproducts | Add antioxidants (e.g., BHT, 0.1%) |
- Validation : Cross-validate yields using gravimetric analysis and HPLC purity correlation .
Q. What experimental strategies are used to study the biological interactions of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
- Molecular Docking : Model interactions with AutoDock Vina, focusing on hydrogen bonding with the amide group and π-π stacking of the phenyl rings .
- In Vivo Pharmacokinetics : Administer 10 mg/kg (IV) in rodent models; analyze plasma levels via LC-MS/MS to calculate t₁/₂ and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
